molecular formula C15H19F3N2O2 B14231127 Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- CAS No. 821777-07-5

Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)-

Cat. No.: B14231127
CAS No.: 821777-07-5
M. Wt: 316.32 g/mol
InChI Key: AOSBEPSTUADZFQ-UHFFFAOYSA-N
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Description

Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenamine core substituted with cyclohexyl, ethyl, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- typically involves multi-step organic reactionsThe trifluoromethyl group can be introduced via electrophilic aromatic substitution using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating mixtures can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of cyclohexyl and ethyl.

    Benzenamine, N-methyl-4-nitro-: Contains a methyl group instead of cyclohexyl and ethyl.

Uniqueness

Benzenamine, N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity .

Properties

CAS No.

821777-07-5

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-4-nitro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H19F3N2O2/c1-2-19(11-6-4-3-5-7-11)12-8-9-14(20(21)22)13(10-12)15(16,17)18/h8-11H,2-7H2,1H3

InChI Key

AOSBEPSTUADZFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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